(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

Description

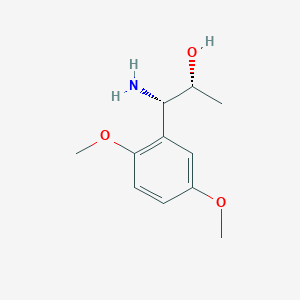

(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 2,5-dimethoxyphenyl group attached to a propan-2-ol backbone with stereochemical specificity at the 1S and 2R positions.

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m1/s1 |

InChI Key |

QSYILIJZAXMABN-RDDDGLTNSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=C(C=CC(=C1)OC)OC)N)O |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Biocatalytic Cascade Synthesis Using Transaminases and Alcohol Dehydrogenases

Recent advances highlight the use of enzyme cascades for the synthesis of chiral vicinal amino alcohols such as (1S,2R)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-OL. A typical approach involves:

- Step 1: Oxidation of a suitable precursor (e.g., 1-(2,5-dimethoxyphenyl)propan-2-one) to form a chiral hydroxyketone intermediate.

- Step 2: Stereoselective transamination of the ketone to introduce the amino group with control over the (1S,2R) configuration.

This method employs wildtype or engineered transaminases (ω-transaminases) combined with alcohol dehydrogenases to achieve high enantiomeric excess (ee) and yield. The process can be conducted in one-pot sequential or concurrent cascades, reducing side products and improving atom economy.

- Enzyme cascades allow for redox-neutral or redox-self-sufficient processes when combined with cofactor recycling systems (e.g., alanine dehydrogenase for NADH regeneration).

- The stereochemical outcome is highly dependent on the choice of enzymes and reaction conditions such as pH, temperature, and substrate concentration.

- This approach has been successfully applied to analogous phenyl-substituted amino alcohols, indicating its applicability to the 2,5-dimethoxyphenyl derivative.

Asymmetric Catalytic Hydrogenation of Ketone Precursors

Another established method is the asymmetric reduction of the corresponding prochiral ketone precursor:

- The ketone 1-(2,5-dimethoxyphenyl)propan-2-one is subjected to catalytic hydrogenation using chiral catalysts such as ruthenium complexes with chiral diphosphine ligands or Noyori-type catalysts.

- The reaction proceeds under mild conditions (room temperature to 50 °C, hydrogen pressure 1-5 atm) with additives such as triethylamine and formic acid to facilitate transfer hydrogenation.

- The process yields the chiral amino alcohol with high enantioselectivity (up to >95% ee) and moderate to high yields (typically 50-70%).

| Parameter | Typical Value |

|---|---|

| Catalyst | RuCl(R,R)-TsDPEN |

| Solvent | Ethyl acetate or similar |

| Temperature | Room temperature to 40 °C |

| Reaction Time | 3-5 days |

| Yield | 58-70% |

| Enantiomeric Excess | >95% ee |

This method is well-documented for α-amino alcohols with aromatic substituents and is adaptable to the 2,5-dimethoxyphenyl system.

Multi-Step Organic Synthesis via Chiral Resolution or Diastereoselective Approaches

Traditional synthetic routes include:

- Preparation of racemic 1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol via nucleophilic substitution or reductive amination of the corresponding ketone.

- Resolution of the racemate using chiral acids or chromatography to isolate the (1S,2R) enantiomer.

- Diastereoselective synthesis using chiral auxiliaries attached to the ketone or amino group to induce stereoselectivity during reduction or amination.

While these methods can be effective, they often suffer from lower overall yields and require additional purification steps compared to biocatalytic or asymmetric catalytic methods.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Biocatalytic cascades (enzymes) | Enzyme-mediated oxidation and transamination | High stereoselectivity, mild conditions, sustainability | Requires enzyme availability and optimization |

| Asymmetric catalytic hydrogenation | Chiral metal catalysts reduce ketone | High enantioselectivity, scalable | Catalyst cost, longer reaction times |

| Traditional multi-step synthesis | Chemical synthesis with chiral resolution | Established protocols | Lower yield, more steps, less green |

Research Findings and Optimization Notes

- Enzyme cascades reduce side products by sequential reaction modes, improving purity and yield.

- Cofactor recycling systems integrated into enzymatic methods enhance process efficiency and sustainability.

- Catalyst loading, solvent choice, and reaction parameters significantly influence yield and stereoselectivity in asymmetric hydrogenation.

- For the 2,5-dimethoxyphenyl derivative, electron-donating methoxy groups may affect reactivity; thus, reaction conditions require fine-tuning.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL has numerous applications in scientific research, including:

Chemistry: Used as a chiral building block for the synthesis of complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

*Estimated based on molecular formulas.

Research Findings and Implications

- Substituent Effects: Methoxy groups (electron-donating) may enhance receptor binding compared to bromo or methyl groups, as seen in adrenoceptor-active indole derivatives .

- Backbone Influence: Propanolamine structures (target compound) vs. phenethylamines (25H-NBOH) exhibit divergent pharmacokinetic profiles due to differences in hydrogen-bonding and steric effects.

- Stereochemistry : The (1S,2R) configuration likely optimizes spatial orientation for receptor interactions, as enantiomeric pairs often show varying potencies .

Notes

- Data Gaps: Limited physicochemical data (e.g., melting point, solubility) for the target compound and analogs hinder direct comparisons.

- Therapeutic Potential: Structural similarities to adrenoceptor-binding indole derivatives suggest possible cardiovascular applications, warranting further investigation.

Biological Activity

(1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, also known as a chiral compound with significant pharmacological potential, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H17NO3

- Molecular Weight : 211.26 g/mol

- CAS Number : 1213592-55-2

This compound is characterized by the presence of a chiral center and a dimethoxy-substituted phenyl ring, which contributes to its unique biological activity.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Neuropharmacological Effects :

- Antioxidant Activity :

- Anti-inflammatory Properties :

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various neurotransmitter systems and cellular signaling pathways:

- Serotonergic System : By acting as an agonist at the 5-HT2A receptor, this compound may influence mood and anxiety levels.

- Cell Signaling Pathways : Potential modulation of pathways such as PI3K/Akt has been suggested based on related compounds' effects in cancer biology .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuropharmacological | Agonist for 5-HT2A receptor | |

| Antioxidant | Potential to reduce oxidative stress | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study Example

A recent study investigated the neuropharmacological effects of similar compounds in animal models. The results indicated significant changes in behavior correlating with serotonin receptor activation, suggesting that this compound may have therapeutic potential in treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.